molecular formula C12H11N5O2 B11247579 7-(2-Methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11247579
M. Wt: 257.25 g/mol
InChI Key: GKYKYKBYTKOMJW-UHFFFAOYSA-N
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Description

7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused with a pyrimidine ring, which is further substituted with a 2-methylphenyl group and a carboxylic acid group.

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N5O2/c1-7-4-2-3-5-8(7)10-6-9(11(18)19)13-12-14-15-16-17(10)12/h2-6,10H,1H3,(H,18,19)(H,13,14,16)

InChI Key

GKYKYKBYTKOMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves the cyclocondensation reaction of 5-aminotetrazole with β-enaminone . The reaction conditions often include the use of solvents such as ionic liquids and water, which provide an eco-friendly approach to the synthesis . The reaction is carried out under mild conditions, leading to good to excellent yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the tetrazole and pyrimidine rings.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological system being studied . The tetrazole and pyrimidine rings provide a scaffold that can interact with various biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID include:

Uniqueness

The uniqueness of 7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-methylphenyl group and the carboxylic acid group enhances its potential for interaction with biological targets and its solubility in various solvents.

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